- Diastereoselective sp3-C-H Functionalization of Arylmethyl Ketones and Transformation of E- to Z-Products Through Photocatalysis, European Journal of Organic Chemistry, 2020, 2020(4), 424-428

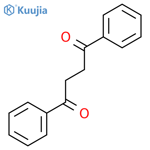

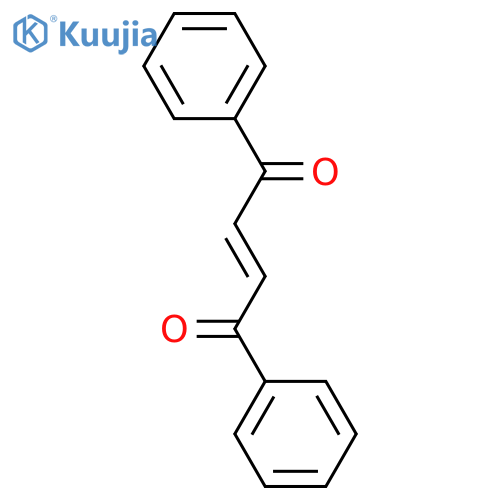

Cas no 959-28-4 ((E)-1,4-Diphenylbut-2-ene-1,4-dione)

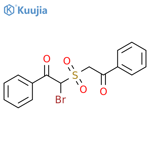

959-28-4 structure

Nome do Produto:(E)-1,4-Diphenylbut-2-ene-1,4-dione

(E)-1,4-Diphenylbut-2-ene-1,4-dione Propriedades químicas e físicas

Nomes e Identificadores

-

- trans-1,2-Dibenzoylethylene

- Dibenzoylethylene

- trans-1,4-Diphenyl-2-butene-1,4-dione

- 1,2-Dibenzoylethylene, perdominantly trans, (trans-1,4-Diphenyl-2-butene-1,4-dione)

- (2E)-1,4-diphenylbut-2-ene-1,4-dione

- 1,2-Dibenzoylethylene

- trans-1.4-Diphenyl-2-butene-1.4-dione

- (2E)-1,4-diphenyl-2-buten-1,4-dione

- (E)-1,2-Dibenzoylethene

- (E)-1,2-DIBENZOYLETHYLENE

- 4-diphenyl-4-dion(e)-2-butene-1

- perdominantlytrans

- trans-1,2-Diabenzoylbenzene

- trans-1,4-diphenylbut-2-en-1,4-dione

- trans-1,4-diphenylbut-2-ene-1,4-dione

- trans-dibenzoylethylene

- TRANS-DIPHENACYLIDENE

- trans-Dibenzoylethene

- 1,2-Dibenzoylethene

- 1,4-Diphenyl-2-butene-1,4-dione

- 2-BUTENE-1,4-DIONE, 1,4-DIPHENYL-

- Ethylene, 1,2-dibenzoyl-

- trans-1,2-(Dibenzoyl)ethylene

- 2-Butene-1,4-dione, 1,4-diphenyl-, (E)-

- (E)-1,4-Diphenyl-2-butene-1,4-dione

- (E)-1,4-diphenyl-but-2-ene-1,4-dione

- 2-Butene-1,4-dione, 1,4-diphenyl-, (2E)-

- (2E)-1,4-diphenylbut-2-ene-1,4

- (2E)-1,4-Diphenyl-2-butene-1,4-dione (ACI)

- 2-Butene-1,4-dione, 1,4-diphenyl-, (E)- (8CI)

- 2-Butene-1,4-dione, 1,4-diphenyl-, trans- (6CI)

- (E)-Dibenzoylethylene

- NSC 1983

- trans-1,2-Bis(benzoyl)ethylene

- trans-1,2-Dibenzoylethene

- WLN: RV1U1VR

- Z56756394

- 2-Butene-1, 1,4-diphenyl-, (E)-

- (2E)-1,4-Diphenyl-2-butene-1,4-dione #

- 6N-723

- DTXSID70883625

- 2-Butene-1,4-dione,1,4-diphenyl-,(2E)-

- NSC-1983

- AE-848/01504029

- USAF ND-57

- BRN 1871333

- 0-07-00-00812 (Beilstein Handbook Reference)

- Ethylene,2-dibenzoyl-

- CS-0204677

- NSC28072

- D2185

- 2-Butene-1, 1,4-diphenyl-

- (E)-1,4-diphenylbut-2-ene-1,4-dione

- 2-Butene-1,4-dione,1,4-diphenyl-

- NSC1983

- NS00079849

- 4070-75-1

- SCHEMBL2954318

- 1,4-Diphenylbut-2-ene-1,4-dione

- 959-28-4

- starbld0000826

- HMS1757J15

- D90008

- trans-1,4-dione

- 1,4-Diphenyl-but-2-ene-1,4-dione

- trans-1,4-Diphenyl-2-butene-1,4-dione, 96%

- AKOS001027092

- MFCD00003083

- NSC 28072

- EINECS 223-780-6

- NSC-28072

- SCHEMBL2954324

- EINECS 213-498-1

- (E)-1,4-Diphenylbut-2-ene-1,4-dione

-

- MDL: MFCD00003083

- Inchi: 1S/C16H12O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-12H/b12-11+

- Chave InChI: WYCXGQSQHAXLPK-VAWYXSNFSA-N

- SMILES: C(C1C=CC=CC=1)(=O)/C=C/C(C1C=CC=CC=1)=O

- BRN: 1871333

Propriedades Computadas

- Massa Exacta: 236.08400

- Massa monoisotópica: 236.084

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 18

- Contagem de Ligações Rotativas: 4

- Complexidade: 286

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 1

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 3.2

- Superfície polar topológica: 34.1

- Carga de Superfície: 0

Propriedades Experimentais

- Cor/Forma: yellow needle crystal

- Densidade: 1.141±0.06 g/cm3 (20 ºC 760 Torr),

- Ponto de Fusão: 109.0 to 112.0 deg-C

- Ponto de ebulição: 338.73°C (rough estimate)

- Ponto de Flash: 138.2ºC

- Índice de Refracção: 1.6000 (estimate)

- Solubilidade: Almost insoluble (0.054 g/l) (25 º C),

- PSA: 34.14000

- LogP: 3.30840

- Solubilidade: Not determined

(E)-1,4-Diphenylbut-2-ene-1,4-dione Informações de segurança

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Instrução de Segurança: S22-S24/25

- RTECS:EM7000000

- TSCA:Yes

(E)-1,4-Diphenylbut-2-ene-1,4-dione Dados aduaneiros

- CÓDIGO SH:29143900

(E)-1,4-Diphenylbut-2-ene-1,4-dione Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-251266-5g |

trans-1,4-Diphenyl-2-butene-1,4-dione, |

959-28-4 | 5g |

¥669.00 | 2023-09-05 | ||

| TRC | D489411-1mg |

(E)-1,4-Diphenylbut-2-ene-1,4-dione |

959-28-4 | 1mg |

$190.00 | 2023-05-18 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D2185-25G |

trans-1,2-Dibenzoylethylene |

959-28-4 | >98.0%(GC) | 25g |

¥2110.00 | 2024-04-15 | |

| Key Organics Ltd | 6N-723-1MG |

(E)-1,4-diphenyl-2-butene-1,4-dione |

959-28-4 | >90% | 1mg |

£28.00 | 2025-02-08 | |

| Key Organics Ltd | 6N-723-5MG |

(E)-1,4-diphenyl-2-butene-1,4-dione |

959-28-4 | >90% | 5mg |

£35.00 | 2025-02-08 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L12643-5g |

1,2-Dibenzoylethylene, predominantly trans, 96% |

959-28-4 | 96% | 5g |

¥1386.00 | 2023-03-14 | |

| eNovation Chemicals LLC | D769651-5g |

TRANS-1,2-DIBENZOYLETHYLENE |

959-28-4 | 98.0% | 5g |

$135 | 2024-06-07 | |

| Aaron | AR003VJY-1g |

trans-1,2-Dibenzoylethylene |

959-28-4 | 98% | 1g |

$23.00 | 2025-01-22 | |

| 1PlusChem | 1P003VBM-5g |

TRANS-1,2-DIBENZOYLETHYLENE |

959-28-4 | >98.0%(GC) | 5g |

$67.00 | 2025-02-20 | |

| Aaron | AR003VJY-5g |

trans-1,2-Dibenzoylethylene |

959-28-4 | 98% | 5g |

$75.00 | 2025-01-22 |

(E)-1,4-Diphenylbut-2-ene-1,4-dione Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Diphenyl sulfoxide , Potassium persulfate Catalysts: Tetrabutylammonium iodide ; 10 min, 100 °C; 100 °C → rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Referência

Synthetic Routes 2

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Sodium iodide Solvents: Dimethyl sulfoxide ; 2 min; cooled

Referência

- Studies on NaI/DMSO-induced retro-Michael addition (RMA) reactions on some 1,5-dicarbonyl compounds, Journal of Chemical Sciences (Bangalore, 2005, 117(1), 27-32

Synthetic Routes 4

Condições de reacção

1.1 Catalysts: Silver triflate , [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene](1,1,1-… Solvents: Acetonitrile , Water ; 10 h, 80 °C; 80 °C → rt

1.2 Reagents: Selectfluor ; rt; 12 h, 50 °C

1.2 Reagents: Selectfluor ; rt; 12 h, 50 °C

Referência

- ZnII- and AuI-Catalyzed Regioselective Hydrative Oxidations of 3-En-1-ynes with Selectfluor. Realization of 1,4-Dioxo and 1,4-Oxohydroxy Functionalizations, Chemistry - A European Journal, 2014, 20(7), 1813-1817

Synthetic Routes 5

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Sodium ethoxide Solvents: Ethanol

Referência

- The Ramberg-Backlund rearrangement, Organic Reactions (Hoboken, 1977, 25,

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Aluminum chloride Solvents: Benzene

Referência

- trans-Dibenzoylethylene, Organic Syntheses, 1940, 20, 29-32

Synthetic Routes 8

Condições de reacção

1.1 Catalysts: Cyclobutenediylium, 1,3-dihydroxy-2,4-bis(2,3,6,7-tetrahydro-8-hydroxy-1,1,7,7-t… Solvents: 1,2-Dichloroethane ; 24 h, rt

Referência

- Squaraines as near-infrared photocatalysts for organic reactions, Chemical Communications (Cambridge, 2022, 58(99), 13759-13762

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Potassium carbonate , Sodium p-toluenesulfinate , Oxygen Solvents: Dimethylformamide ; 12 h, rt

Referência

- Synthesis of (E)-1,4-Enediones from α-Halo Ketones Through a Sodium Sulfinate Mediated Reaction, European Journal of Organic Chemistry, 2014, 2014(36), 8035-8039

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Aluminum chloride

Referência

- A new method of preparing dibenzoylethylene and related compounds, Journal of the American Chemical Society, 1923, 45, 1303-7

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Aluminum chloride

Referência

- Syntheses and applications of vinylstannanes, 2009, , 71(1),

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Trimethyl phosphite Solvents: Toluene

Referência

- Debromination with trialkyl phosphite, Journal of Organic Chemistry, 1961, 26, 3595-6

Synthetic Routes 15

Condições de reacção

1.1 Reagents: Azobisisobutyronitrile Catalysts: Copper acetylacetonate Solvents: 1,2-Dichloroethane ; 4 h, 60 °C

Referência

- Copper-catalyzed reaction of acylmethylide sulfur ylides with dialkyl azodicarboxylates, Huaxue Shiji, 2019, 41(9), 899-904

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

Condições de reacção

1.1 Reagents: Pyridinium, 1-fluoro-2,4,6-trimethyl-, 1,1,1-trifluoromethanesulfonate (1:1) Solvents: Tetrahydrofuran , Water

Referência

- Reaction of N-fluoropyridinium salts with Wittig reagents: a novel and convenient approach to symmetric trans-olefins, Tetrahedron Letters, 1994, 35(48), 8951-4

Synthetic Routes 20

Condições de reacção

Referência

- Asymmetric diastereoselective synthesis of spirocyclopropane derivatives of oxindole, European Journal of Organic Chemistry, 2014, 2014(17), 3599-3606

(E)-1,4-Diphenylbut-2-ene-1,4-dione Raw materials

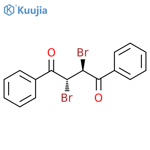

- 2-Bromoacetophenone

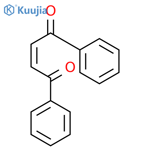

- cis-1,4-diphenylbut-2-ene-1,4-dione

- 2-(Methylsulfonyl)-1-phenylethanone

- 2-Bromo-2-[(2-oxo-2-phenylethyl)sulfonyl]-1-phenylethanone

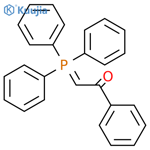

- (Benzoylmethylene)triphenylphosphorane

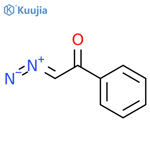

- alpha-diazoacetophenone

- 1,2-Dibenzoylethane

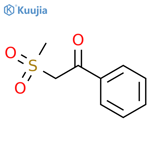

- 2-(Dimethyl (oxo)-λ6-sulfanylidene)-1-phenylethan-1-one

- 1,4-Butanedione, 2,3-dibromo-1,4-diphenyl-, (2R,3S)-rel-

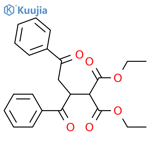

- Propanedioic acid, (1-benzoyl-3-oxo-3-phenylpropyl)-, diethyl ester

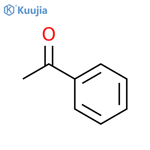

- Acetophenone

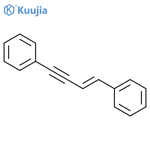

- Benzene, 1,1'-[(1E)-1-buten-3-yne-1,4-diyl]bis-

(E)-1,4-Diphenylbut-2-ene-1,4-dione Preparation Products

(E)-1,4-Diphenylbut-2-ene-1,4-dione Literatura Relacionada

-

1. Nucleophilic attack on a carbonyl group conjugated to a chiral centre: a search for a vinylogous Cram's ruleIan Fleming,Hardy Kühne,Ken Takaki J. Chem. Soc. Perkin Trans. 1 1986 725

-

Jun-Rui Ma,Wen-Ming Shu,Kai-Lu Zheng,Fan Ni,Guo-Dong Yin,An-Xin Wu Org. Biomol. Chem. 2015 13 4976

-

3. Photosensitized oxidation of furans. Part 7. Solvent effects in thermal conversion of the endo-peroxides of arylfuransM. Liliana Graziano,M. Rosaria Iesce,Sergio Chiosi,Rachele Scarpati J. Chem. Soc. Perkin Trans. 1 1983 2071

-

Raju Singha,Shubhendu Dhara,Jayanta K. Ray RSC Adv. 2013 3 23989

-

5. The reaction of 2-(tetrazol-5-yl)alkyl ketones and of 2-(tetrazol-5-yl)alkanoic acid derivatives with lead tetraacetate. A novel method of preparation of alk-2-ynyl ketones and alk-2-ynoic acid derivativesJózsef Fetter,Ildikó Nagy,Le Thanh Giang,Mária Kajtár-Peredy,Antal Rockenbauer,László Korecz,Gábor Czira J. Chem. Soc. Perkin Trans. 1 2001 1131

959-28-4 ((E)-1,4-Diphenylbut-2-ene-1,4-dione) Produtos relacionados

- 495-41-0(1-Phenyl-2-buten-1-one)

- 4070-75-1(2-Butene-1,4-dione,1,4-diphenyl-)

- 548-08-3(Roemerine)

- 768-03-6(1-Phenyl-2-propen-1-one (Contains ~1% BHT as stabilizer))

- 1806054-23-8(2,4-Bis(trifluoromethyl)-5-nitrobenzyl chloride)

- 1351609-78-3(N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}-4-methoxybenzamide)

- 83709-73-3(12-epi Leukotriene B4)

- 922075-17-0(N-(2-methoxy-4-methylphenyl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1261638-49-6(1-Fluoro-8-(3-(trifluoromethyl)phenyl)naphthalene)

- 2359148-12-0(tert-butyl N-(2-sulfamoylpyridin-4-yl)carbamate)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:959-28-4)(E)-1,4-Diphenylbut-2-ene-1,4-dione

Pureza:99%

Quantidade:25g

Preço ($):265.0